N-((4,6-dimethylpyrimidin-2-ylamino)(3-nitrophenylamino)methylene)-10H-phenothiazine-10-carboxamide
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Overview
Description
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a phenothiazine core, a pyrimidine ring, and a nitrophenyl group
Preparation Methods
The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4,6-dimethylpyrimidine-2-amine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with phenothiazine-10-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE can be compared to other similar compounds, such as:
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound also contains a pyrimidine ring and has been studied for its corrosion inhibition properties.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with applications in medicinal chemistry.
Properties
Molecular Formula |
C26H21N7O3S |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-nitrophenyl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C26H21N7O3S/c1-16-14-17(2)28-24(27-16)30-25(29-18-8-7-9-19(15-18)33(35)36)31-26(34)32-20-10-3-5-12-22(20)37-23-13-6-4-11-21(23)32/h3-15H,1-2H3,(H2,27,28,29,30,31,34) |
InChI Key |
SQOLEEWNZSMGAF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Origin of Product |
United States |
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